1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C13H18. It is a derivative of naphthalene, characterized by the presence of three methyl groups and a partially hydrogenated naphthalene ring. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. This process typically uses nickel or palladium catalysts under high pressure and temperature conditions to achieve the desired hydrogenation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sulfuric acid, nitric acid, and other electrophilic reagents.
Major Products Formed:
Oxidation: Ketones, alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Functionalized naphthalene derivatives.
Scientific Research Applications
1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a hydrogen donor or acceptor, facilitating various transformations. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene: Another derivative of naphthalene with similar chemical properties.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A partially hydrogenated derivative of naphthalene used as a hydrogen-donor solvent.
Uniqueness: 1,1,4-Trimethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and in research settings .
Properties
CAS No. |
40463-15-8 |
---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1,4,4-trimethyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C13H18/c1-10-8-9-13(2,3)12-7-5-4-6-11(10)12/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
BMTDAHMAKSGQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=CC=CC=C12)(C)C |
Origin of Product |
United States |
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